4-溴-2-叔丁基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

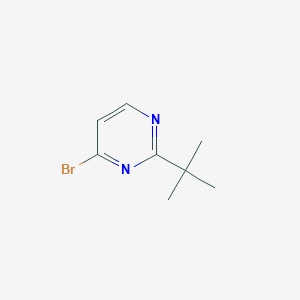

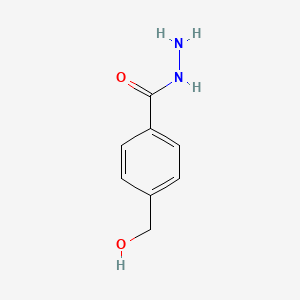

4-Bromo-2-tert-butylpyrimidine is a heterocyclic organic compound with the molecular formula C8H11BrN2 . It has a molecular weight of 215.09 . It is widely used as a reagent and intermediate in organic synthesis.

Molecular Structure Analysis

The InChI code for 4-Bromo-2-tert-butylpyrimidine is 1S/C8H11BrN2/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.科学研究应用

合成与有机化学

4-溴-2-叔丁基嘧啶可作为复杂分子合成中的前体。例如,它用于糖基化反应和乙烯基三氟甲磺酸盐的形成,突出了其在构建糖苷键和活化烯烃以进行进一步化学转化中的作用 (Crich、Smith、Yao 和 Picione,2001)。此外,其衍生物已应用于金属络合分子棒的高效合成,证明了其在为金属配位创建配体的效用 (施瓦布、弗莱舍和米奇,2002)。

材料科学与光伏

在材料科学领域,特别是在染料敏化太阳能电池 (DSSC) 中,吡啶及其衍生物(类似于 4-溴-2-叔丁基嘧啶)被研究用于增强这些器件的性能和稳定性。研究重点是吡啶基官能化离子液体作为 DSSC 的添加剂,以提高功率转换效率和长期稳定性,表明类似化合物在可再生能源技术中的潜在应用 (徐、陈、王、邱、张和严,2013)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing hands and face thoroughly after handling, and using personal protective equipment as required .

作用机制

Target of Action

The primary target of 4-Bromo-2-tert-butylpyrimidine It has been suggested that it may be useful in the preparation of azaspirocycles as monoacylglycerol lipase modulators .

Mode of Action

The exact mode of action of 4-Bromo-2-tert-butylpyrimidine It is known to be used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, 4-Bromo-2-tert-butylpyrimidine could act as an organoboron reagent, participating in transmetalation with palladium (II) complexes .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-2-tert-butylpyrimidine Given its potential use in the preparation of azaspirocycles as monoacylglycerol lipase modulators , it could be inferred that it may influence lipid metabolism pathways.

Result of Action

The molecular and cellular effects of 4-Bromo-2-tert-butylpyrimidine Given its potential use in the preparation of azaspirocycles as monoacylglycerol lipase modulators , it could be inferred that it may influence lipid metabolism at the cellular level.

属性

IUPAC Name |

4-bromo-2-tert-butylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-8(2,3)7-10-5-4-6(9)11-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJUVKJZXXPNFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=N1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-tert-butylpyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2572423.png)

![4-Chloro-2-(2-chlorophenyl)thieno[3,2-d]pyrimidine](/img/structure/B2572424.png)

![7-Chloro-2,6-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2572427.png)

![1-(4-chlorobenzyl)-5-(3-chloro-4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2572428.png)

![N-(1-cyanocyclobutyl)-N-methyl-2-{[5-(naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2572433.png)

![N-Ethyl-N-[2-oxo-2-(thiolan-3-ylmethylamino)ethyl]prop-2-enamide](/img/structure/B2572437.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2572439.png)

![(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B2572441.png)

![(2-benzo[d]1,3-dioxolen-5-yl-3-(4-methoxyphenyl)-1-oxo(4-2,3,4-trihydroisoquinolyl))-N-(4-(dimethylamino)phenyl)formamide](/img/structure/B2572443.png)